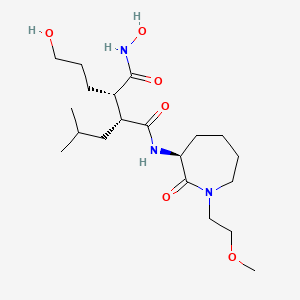
A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a caprolactam ring and a hydroxamate group. It is primarily studied for its potential as an inhibitor of matrix metalloproteinase-3 (MMP-3), an enzyme involved in the breakdown of extracellular matrix components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor typically involves multiple steps, starting with the preparation of the caprolactam ringCommon reagents used in these reactions include acyl chlorides, amines, and hydroxylamine derivatives . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form nitroso derivatives.
Reduction: The carbonyl groups in the succinyl moiety can be reduced to alcohols.
Substitution: The amide and hydroxamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amides. These products can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydroxamate groups and caprolactam rings.
Biology: Investigated for its potential to inhibit MMP-3, which plays a role in tissue remodeling and inflammation.
Medicine: Explored as a therapeutic agent for conditions involving excessive matrix metalloproteinase activity, such as arthritis and cancer.
Industry: Utilized in the development of novel materials and coatings with enhanced mechanical properties
Mechanism of Action
The mechanism of action of A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor involves the inhibition of MMP-3. The hydroxamate group chelates the zinc ion in the active site of MMP-3, preventing the enzyme from catalyzing the breakdown of extracellular matrix components. This inhibition can modulate various biological processes, including tissue remodeling, wound healing, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Caprolactams: Compounds containing a caprolactam ring but lacking the hydroxamate group.
Hydroxamic Acids: Compounds with a hydroxamate group but different core structures.
N-acyl-alpha Amino Acids: Compounds with similar acylation patterns but different amino acid backbones.
Uniqueness
A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor is unique due to its combination of a caprolactam ring and a hydroxamate group, which provides specific reactivity and inhibitory properties. This dual functionality makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents .
Properties
Molecular Formula |
C20H37N3O6 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S,3R)-N-hydroxy-2-(3-hydroxypropyl)-N'-[(3S)-1-(2-methoxyethyl)-2-oxoazepan-3-yl]-3-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C20H37N3O6/c1-14(2)13-16(15(7-6-11-24)19(26)22-28)18(25)21-17-8-4-5-9-23(20(17)27)10-12-29-3/h14-17,24,28H,4-13H2,1-3H3,(H,21,25)(H,22,26)/t15-,16+,17-/m0/s1 |
InChI Key |
JLEGVELHGVWFGG-BBWFWOEESA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CCCO)C(=O)NO)C(=O)N[C@H]1CCCCN(C1=O)CCOC |
Canonical SMILES |
CC(C)CC(C(CCCO)C(=O)NO)C(=O)NC1CCCCN(C1=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8S,11S)-11-{(1R)-1-Hydroxy-2-[isopentyl(phenylsulfonyl)amino]ethyl}-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-8-YL]acetamide](/img/structure/B10760809.png)
![[1-(1-Benzyl-3-hydroxy-2-oxo-propylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B10760814.png)



![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-fluoro-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10760834.png)


![(2E)-N-Allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-YL]oxy}-N-methyl-2-buten-1-amine](/img/structure/B10760853.png)



![7-[[2-(1-Ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide](/img/structure/B10760879.png)

